Abhishek Singh,
Anand Kumar Pandey,
Suresh Kumar Dubey
PMID: 34325393
DOI:
10.1016/j.biortech.2021.125634
Abstract
The bacterial degradation of isoprene is important for maintaining its atmospheric concentration in unpolluted environment. It may be possible to use natural isoprene degrading bacteria in engineered systems to eliminate or limit isoprene emissions from various sources. Biodegradation of isoprene by Arthrobacter sp. strain BHU FT2 was investigated. The genome was found to contain 4151545 bp long chromosome having 3747 coding genes, and coded potential isoprene degrading enzymes. The molecular docking of monooxygenases with isoprene displayed a higher binding energy (-4.59 kcal/mol) for WP_015938387.1 monooxygenase. Analysis of the identified monooxygenases with the known isoprene monooxygenases revealed 67% sequence identity of WP_015938387.1 (Locus tag JHV56_10705) monooxygenase of the considered strain with the OPX16961.1 monooxygenase of Gordonia sp. i37 isoprene degrading starin. These results provided a strong evidence for the high isoprene degrading potential of the Arthrobacter sp. BHU FT2 which could be efficiently exploited for isoprene degradation in large scale bio-filtration units.
Vinod Kumar,
Vinayak Sinha
PMID: 34146869
DOI:
10.1016/j.chemosphere.2021.131184
Abstract
The north-west Indo-Gangetic Plain is the agricultural cereal-basket of India owing to its prolific wheat and rice production. Surface ozone pollution is of growing concern over it, yet no detailed year-round in-situ measurements of its most reactive precursors, particularly the volatile organic compounds (VOCs) are available from this region. Here, using the first year-long continuous measurements of 23 major VOCs, ozone, NO
, CO and their atmospheric oxidation products from a regionally representative site in north-west India, we evaluated speciated OH reactivities (OHR), ozone formation potential (OFP) and ozone production regimes (OPR) across all seasons. The average seasonal OHR ranged from 14 s
(winter) to 21.5 s
(summer). We provide the first estimate of OH radical mixing ratios varying between 0.06 and 0.37 ppt in different seasons for the peak daytime hours in this region. Recycling via HO
+NO was the most important pathway contributing to >85% of the OH production throughout the year. Contrary to satellite derived proxies and chemical transport models which predict NO
sensitive OPR, we show it to be strongly sensitive to both VOCs and NO
(>90% days in a year). Remarkably for densely populated regions, isoprene and acetaldehyde collectively accounted for ~30-50% of the total OFP in all seasons. Biogenic emissions of isoprene (reaching 12.9 mg/m
/h) and high acetaldehyde from anthropogenic and photochemical sources were observed for all seasons. Monitoring and control of isoprene and acetaldehyde are therefore urgently required for efforts focused on mitigating surface ozone pollution in this demographically important region of the world.
Wen Liu,
Guochun Lv,
Chenxi Zhang,
Xiaomin Sun
PMID: 33813697
DOI:
10.1007/s11356-021-13539-9
Abstract
Isoprene can react with sulfoxy radicals (SO
and SO
) to form organosulfur compounds in aqueous phase, and the organosulfur compounds are important compositions of secondary organic aerosols (SOAs). To make sure the specific configurations of the products and the role of SO
and SO
in the formation of organosulfur compounds, the reaction mechanisms are studied by theoretical calculations. The lowest Gibbs free energy barrier of addition of SO
onto isoprene is 24.06 kcal mol
at C4 site, and its rate constant is 1.30 × 10
M
s
at 298 K and 1 atm. And the Gibbs free energy barriers of addition of SO
onto isoprene at C1 and C4 sites are barrierless and 0.92 kcal mol
; the rate constants of these two addition processes are 6.85 × 10
and 1.17 × 10
M
s
at 298 K and 1 atm. It elucidates that organosulfates are easier to be formed. As for the products P1 (with alcohol group) and P2 (with aldehyde group), the lowest Gibbs free energy barrier of the formation of P1 is 3.17 kcal mol
, and that of the formation of P2 is 15.84 kcal mol
, which means that the product with alcohol group is easier to be formed than that with aldehyde group. This work provides a reference for the formation of organosulfur compounds in aqueous phase, and it may help to understand the SOA formation.
Giovanni Consolati,
Eros Mossini,
Dario Nichetti,
Fiorenza Quasso,
Giuseppe Maria Viola,
Erkin Yaynik
PMID: 33535426
DOI:
10.3390/ijms22031436
Abstract
The free volume fraction of a macromolecular structure can be assessed theoretically by using a suitable model; however, it can also be evaluated from experimental data obtained from dilatometry and positron annihilation lifetime spectra. In this second case, a regular geometry of the sub-nanometric cavities forming the free volume has to be assumed, although in fact they are irregularly shaped. The most popular approach is to guess spherical holes, which implies an isotropic growth of these last with temperature. In this work, we compared the free volume fraction, as obtained from experiments in a set of polybutadiene and polyisoprene cured rubbers and their blends, with the analogous quantity expected by using the lattice-hole model. The results allowed us to obtain insights on the approximate shape of the holes. Indeed, a cylindrical flattened geometry of the cavities produced a better agreement with the theory than the spherical shape. Furthermore, the best fit was obtained for holes that expanded preferentially in the radial direction, with a consequent decrease of the aspect ratio with temperature.
Lena Frank,
Marion Wenig,
Andrea Ghirardo,
Alexander van der Krol,
A Corina Vlot,
Jörg-Peter Schnitzler,
Maaria Rosenkranz
PMID: 33522606
DOI:
10.1111/pce.14010
Abstract
Isoprene and other terpenoids are important biogenic volatile organic compounds in terms of atmospheric chemistry. Isoprene can aid plant performance under abiotic stresses, but the fundamental biological reasons for the high emissions are not completely understood. Here, we provide evidence of a previously unrecognized ecological function for isoprene and for the sesquiterpene, ß-caryophyllene. We show that isoprene and ß-caryophyllene act as core components of plant signalling networks, inducing resistance against microbial pathogens in neighbouring plants. We challenged Arabidopsis thaliana with Pseudomonas syringae, after exposure to pure volatile terpenoids or to volatile emissions of transformed poplar or Arabidopsis plants. The data suggest that isoprene induces a defence response in receiver plants that is similar to that elicited by monoterpenes and depended on salicylic acid (SA) signalling. In contrast, the sesquiterpene, ß-caryophyllene, induced resistance via jasmonic acid (JA)-signalling. The experiments in an open environment show that natural biological emissions are enough to induce resistance in neighbouring Arabidopsis. Our results show that both isoprene and ß-caryophyllene function as allelochemical components in complex plant signalling networks. Knowledge of this system may be used to boost plant immunity against microbial pathogens in various crop management schemes.
Mohammed Jaoui,
Ivan R Piletic,
Rafal Szmigielski,
Krzysztof J Rudzinski,
Michael Lewandowski,
Theran P Riedel,
Tadeusz E Kleindienst
PMID: 34380608
DOI:
10.1016/j.scitotenv.2021.145592
Abstract
Recently, we identified seven novel hydroxy-carboxylic acids resulting from gas-phase reactions of isoprene in the presence of nitrogen oxides (NO
), ozone (O
), and/or hydroxyl radicals (OH). In the present study, we provide evidence that hydroxy-carboxylic acids, namely methyltartaric acids (MTA) are: (1) reliable isoprene tracers, (2) likely produced via rapid peroxy radical hydrogen atom (H) shift reactions (autoxidation mechanism) and analogous alkoxy radical H shifts in low and high NO
environments respectively and (3) representative of aged ambient aerosol in the low NO
regime. Firstly, MTA are reliable tracers of isoprene aerosol because they have been identified in numerous chamber experiments involving isoprene conducted under a wide range of conditions and are absent in the oxidation of mono- and sesquiterpenes. They are also present in numerous samples of ambient aerosol collected during the past 20 years at several locations in the U.S. and Europe. Furthermore, MTA concentrations measured during a year-long field study in Research Triangle Park (RTP), NC in 2003 show a seasonal trend consistent with isoprene emissions and photochemical activity. Secondly, an analysis of chemical ionization mass spectrometer (CIMS) data of several chamber experiments in low and high NO
environments show that highly oxidized molecules (HOMs) derived from isoprene that lead to MTAs may be produced rapidly and considered as early generation isoprene oxidation products in the gas phase. Density functional theory calculations show that rapid intramolecular H shifts involving peroxy and alkoxy radicals possess low barriers for methyl-hydroxy-butenals (MHBs) that may represent precursors for MTA. From these results, a viable rapid H shift mechanism is proposed to occur that produces isoprene derived HOMs like MTA. Finally, an analysis of the mechanism shows that autoxidation-like pathways in low and high NO
may produce HOMs in a few OH oxidation steps like commonly detected methyl tetrol (MT) isoprene tracers. The ratio of MTA/MT in isoprene aerosol is also shown to be significantly greater in field versus chamber samples indicating the importance of such pathways in the atmosphere even for smaller hydrocarbons like isoprene.
Fangfang Ma,
Xirui Guo,
Deming Xia,
Hong-Bin Xie,
Yonghong Wang,
Jonas Elm,
Jingwen Chen,
Junfeng Niu
PMID: 33769798
DOI:
10.1021/acs.est.0c07925
Abstract
The atmospheric chemistry of isoprene has broad implications for regional air quality and the global climate. Allylic radicals, taking 13-17% yield in the isoprene oxidation by
Cl, can contribute as much as 3.6-4.9% to all possible formed intermediates in local regions at daytime. Considering the large quantity of isoprene emission, the chemistry of the allylic radicals is therefore highly desirable. Here, we investigated the atmospheric oxidation mechanism of the allylic radicals using quantum chemical calculations and kinetics modeling. The results indicate that the allylic radicals can barrierlessly combine with O
to form peroxy radicals (RO
). Under ≤100 ppt NO and ≤50 ppt HO
conditions, the formed RO
mainly undergo two times "successive cyclization and O
addition" to finally form the product fragments 2-alkoxy-acetaldehyde (C
H
O
) and 3-hydroperoxy-2-oxopropanal (C
H
O
). The presented reaction illustrates a novel successive cyclization-driven autoxidation mechanism. The formed 3-hydroperoxy-2-oxopropanal product is a new isomer of the atmospheric C
H
O
family and a potential aqueous-phase secondary organic aerosol precursor. Under >100 ppt NO condition, NO can mediate the cyclization-driven autoxidation process to form C
H
NO
, C
H
NO
, and alkoxy radical-related products. The proposed novel autoxidation mechanism advances our current understanding of the atmospheric chemistry of both isoprene and RO
.
Junyao Lyu,
Feng Xiong,
Ningxiao Sun,
Yiheng Li,
Chunjiang Liu,
Shan Yin
PMID: 33499177
DOI:
10.3390/ijerph18030954
Abstract
Volatile organic compound (VOCs) emission is an important cause of photochemical smog and particulate pollution in urban areas, and urban vegetation has been presented as an important source. Different tree species have different emission levels, so adjusting greening species collocation is an effective way to control biogenic VOC pollution. However, there is a lack of measurements of tree species emission in subtropical metropolises, and the factors influencing the species-specific differences need to be further clarified. This study applied an in situ method to investigate the isoprene emission rates of 10 typical tree species in subtropical metropolises. Photosynthesis and related parameters including photosynthetic rate, intercellular CO
concentration, stomatal conductance, and transpiration rate, which can influence the emission rate of a single species, were also measured. Results showed
always exhibited a high emission level, whereas
and
maintained a low level throughout the year. Differences in photosynthetic rate and stomatal CO
conductance are the key parameters related to isoprene emission among different plants. Through the establishment of emission inventory and determination of key photosynthetic parameters, the results provide a reference for the selection of urban greening species, as well as seasonal pollution control, and help to alleviate VOC pollution caused by urban forests.
Hui Liu,
Yujin Cao,
Jing Guo,
Xin Xu,
Qi Long,
Lili Song,
Mo Xian
PMID: 33413404
DOI:
10.1186/s12934-020-01498-8
Abstract
The majority of microbial fermentations are currently performed in the batch or fed-batch manner with the high process complexity and huge water consumption. The continuous microbial production can contribute to the green sustainable development of the fermentation industry. The co-culture systems of photo-autotrophic and heterotrophic species can play important roles in establishing the continuous fermentation mode for the bio-based chemicals production.
In the present paper, the co-culture system of Synechococcus elongates-Escherichia coli was established and put into operation stably for isoprene production. Compared with the axenic culture, the fermentation period of time was extended from 100 to 400 h in the co-culture and the isoprene production was increased to eightfold. For in depth understanding this novel system, the differential omics profiles were analyzed. The responses of BL21(DE3) to S. elongatus PCC 7942 were triggered by the oxidative pressure through the Fenton reaction and all these changes were linked with one another at different spatial and temporal scales. The oxidative stress mitigation pathways might contribute to the long-lasting fermentation process. The performance of this co-culture system can be further improved according to the fundamental rules discovered by the omics analysis.
The isoprene-producing co-culture system of S. elongates-E. coli was established and then analyzed by the omics methods. This study on the co-culture system of the model S. elongates-E. coli is of significance to reveal the common interactions between photo-autotrophic and heterotrophic species without natural symbiotic relation, which could provide the scientific basis for rational design of microbial community.
Jared Aldridge,
Sean Carr,
Karrie A Weber,
Nicole R Buan
PMID: 33452028
DOI:
10.1128/AEM.02417-20
Abstract
Isoprene is a valuable petrochemical used for a wide variety of consumer goods, such as adhesives and synthetic rubber. We were able to achieve a high yield of renewable isoprene by taking advantage of the naturally high-flux mevalonate lipid synthesis pathway in anaerobic methane-producing archaea (methanogens). Our study illustrates that by genetically manipulating
species methanogens, it is possible to create organisms that grow by producing the hemiterpene isoprene. Mass balance measurements show that engineered methanogens direct up to 4% of total carbon flux to isoprene, demonstrating that methanogens produce higher isoprene yields than engineered yeast, bacteria, or cyanobacteria, and from inexpensive feedstocks. Expression of isoprene synthase resulted in increased biomass and changes in gene expression that indicate that isoprene synthesis depletes membrane precursors and redirects electron flux, enabling isoprene to be a major metabolic product. Our results demonstrate that methanogens are a promising engineering chassis for renewable isoprene synthesis.
A significant barrier to implementing renewable chemical technologies is high production costs relative to those for petroleum-derived products. Existing technologies using engineered organisms have difficulty competing with petroleum-derived chemicals due to the cost of feedstocks (such as glucose), product extraction, and purification. The hemiterpene monomer isoprene is one such chemical that cannot currently be produced using cost-competitive renewable biotechnologies. To reduce the cost of renewable isoprene, we have engineered methanogens to synthesize it from inexpensive feedstocks such as methane, methanol, acetate, and carbon dioxide. The "isoprenogen" strains we developed have potential to be used for industrial production of inexpensive renewable isoprene.